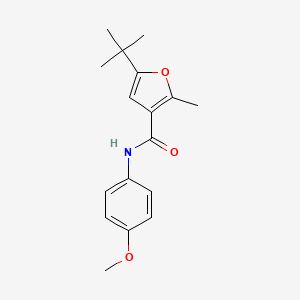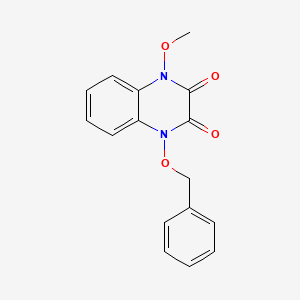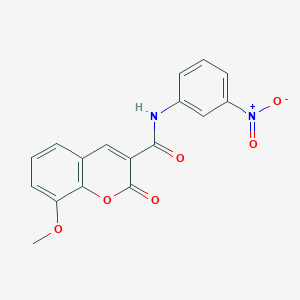![molecular formula C19H12ClNO B5556097 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile" is a compound of interest due to its unique structure incorporating elements such as a furyl and chlorophenyl group attached to a phenylacrylonitrile framework. This structure suggests potential for various chemical reactions and properties that can be exploited in scientific research, particularly in materials science and organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to "3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile" often involves the Perkin reaction followed by decarboxylation processes. For instance, the preparation of some 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted at position 5 with groups such as methyl or p-chlorophenyl, highlights the versatility of the Perkin reaction in synthesizing complex organic compounds (Karminski-Zamola & Jakopčić, 1981).
Molecular Structure Analysis
The molecular structure of compounds containing furyl and chlorophenyl groups attached to an acrylonitrile moiety has been extensively studied using techniques like X-ray crystallography. These studies reveal the planar nature of the rings and their orientations, contributing to our understanding of the compound's reactivity and interactions (Sharma et al., 2017).
Chemical Reactions and Properties
Compounds with the furyl and chlorophenyl groups exhibit unique reactivity patterns, such as cyclization reactions under microwave irradiation, demonstrating their potential in synthesizing novel heterocyclic compounds. Such reactivity is crucial for designing new materials and drugs (Zheng, 2004).
Applications De Recherche Scientifique
Reactivity and Synthesis
Studies have shown that compounds related to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile exhibit interesting reactivity patterns that are useful in synthetic chemistry. For instance, these compounds participate in reactions forming isoxazolines, isoxazoles, and oxadiazoles, highlighting their potential in the synthesis of heterocyclic compounds. This is particularly important for developing new materials and pharmaceuticals. Notably, the preparation of some 1-(2-furyl)-2-arylethylenes via the Perkin reaction demonstrates the utility of furyl and phenyl substituents in creating structurally diverse molecules (Karminski-Zamola & Jakopčić, 1981).
Catalysis
The use of furylphenylpyridylphosphine ligands in catalytic processes, such as the alkoxycarbonylation of terminal alkynes, showcases the application of furyl-containing compounds in enhancing catalytic efficiency. This suggests that compounds with a structure similar to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile could serve as ligands in catalysis, potentially improving the efficiency and selectivity of chemical reactions (Scrivanti et al., 2001).
Antimicrobial and Antimalarial Activities
Research into the structure-activity relationships of novel anti-malarial agents, including compounds related to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile, reveals their potential as lead compounds for developing new antimalarial drugs. The specific structural requirements for high activity against Plasmodium falciparum suggest the importance of furyl and phenyl groups in medicinal chemistry (Wiesner et al., 2003).
Optical and Electronic Properties
The study of chalcone derivatives, including those with furyl and phenyl groups, highlights the significant optical and electronic properties of these compounds. Such properties are crucial for applications in optoelectronics and materials science, indicating that 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile related compounds could serve as valuable materials for electronic and photonic devices (Shkir et al., 2019).
Propriétés
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZVGIKHCZYDGL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(2-Chloro-phenyl)-furan-2-YL)-2-phenyl-acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)